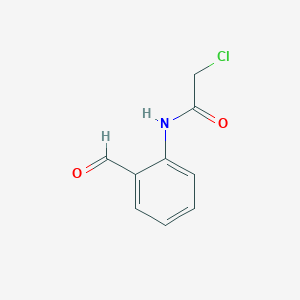
2-chloro-N-(2-formylphenyl)acetamide
描述
2-chloro-N-(2-formylphenyl)acetamide is an organic compound with the molecular formula C9H8ClNO2 It is a derivative of acetamide, featuring a chloro group and a formyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-formylphenyl)acetamide typically involves the reaction of 2-chloroacetamide with 2-formylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, hydrolysis, esterification, and amine transesterification .
化学反应分析
Types of Reactions
2-chloro-N-(2-formylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products Formed
Oxidation: 2-chloro-N-(2-carboxyphenyl)acetamide.
Reduction: 2-chloro-N-(2-hydroxyphenyl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
科学研究应用
2-chloro-N-(2-formylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-chloro-N-(2-formylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, while the chloro group can influence the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-chloro-N-(4-fluorophenyl)acetamide
- N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide
- 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
Uniqueness
2-chloro-N-(2-formylphenyl)acetamide is unique due to the presence of both a chloro and a formyl group on the phenyl ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .
属性
IUPAC Name |
2-chloro-N-(2-formylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c10-5-9(13)11-8-4-2-1-3-7(8)6-12/h1-4,6H,5H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSXITIIMUTWJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
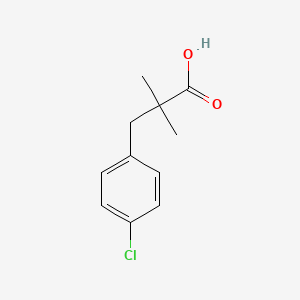
![2,4-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2807095.png)
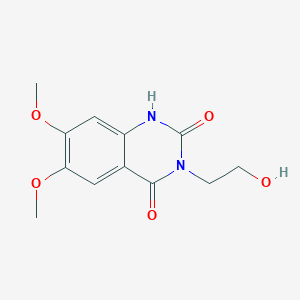
![propyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2807098.png)
![1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methyl}piperazine](/img/structure/B2807101.png)
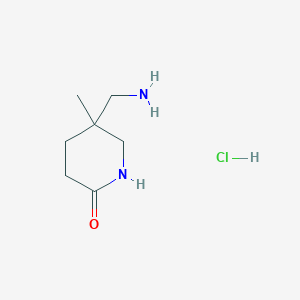
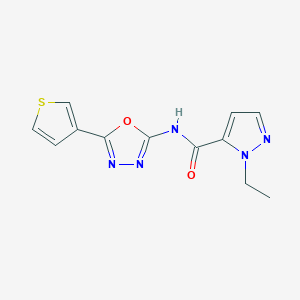
![({4-[(Hexylamino)sulfonyl]phenyl}amino)(oxo)acetic acid](/img/structure/B2807105.png)
![2-(cyclopentylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2807108.png)
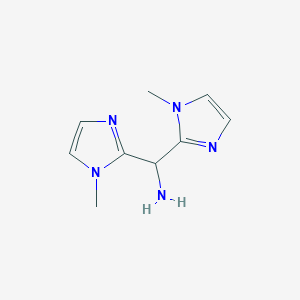
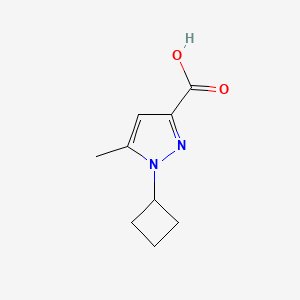
![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)imidazolidin-2-one](/img/structure/B2807113.png)
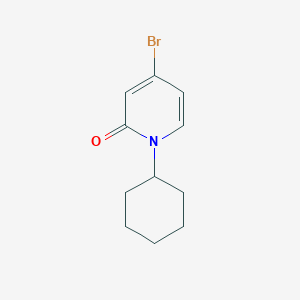
![2-chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B2807117.png)
